Molecular Weight and Hydrogen Bond Donor Count Differentiation
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (C₁₀H₁₃NO₄S, MW 243.28) possesses zero hydrogen bond donors due to the N-methyl substitution, whereas its analog Methyl Tosylcarbamate (C₉H₁₁NO₄S, MW 229.26) contains one hydrogen bond donor (the NH proton) [1][2]. This structural difference directly impacts chromatographic retention and ionization efficiency in LC-MS/MS analysis, requiring distinct analytical methods for accurate quantification.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 H-bond donors |
| Comparator Or Baseline | Methyl Tosylcarbamate (CAS 14437-03-7): 1 H-bond donor |
| Quantified Difference | Absolute difference of 1 H-bond donor; MW difference of 14.02 g/mol (one CH₂ unit) |
| Conditions | Structural analysis from molecular formula and canonical SMILES |
Why This Matters
Zero H-bond donors enable more predictable reversed-phase LC retention and reduce peak tailing compared to the NH-containing analog, improving assay precision for regulatory submissions.
- [1] ChemBase. N-Methyl(p-tosyl)carbamic Acid Methyl Ester (CAS 32258-50-7) Data Sheet. View Source
- [2] ChemTradeHub. Methyl [(4-methylphenyl)sulfonyl]carbamate (CAS 14437-03-7) Physical Properties. View Source
